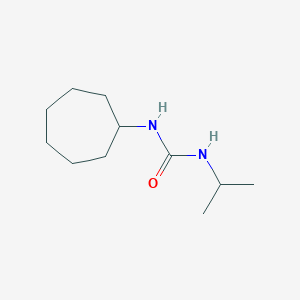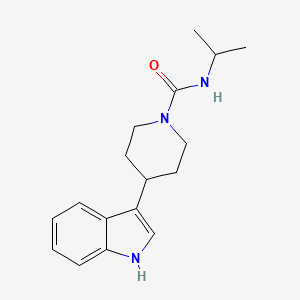
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as DMP 777, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. DMP 777 has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to have neuroprotective effects and can inhibit the release of glutamate, a neurotransmitter that can cause neuronal damage. In cancer research, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma. In drug discovery, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been used as a lead compound for the development of new drugs that target specific biochemical pathways.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling and growth.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has various biochemical and physiological effects that make it a promising compound for use in laboratory experiments. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has also been shown to have antioxidant and neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 in laboratory experiments is its versatility. N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various biological processes. Another advantage of using N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 is its low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777. One direction is to further investigate the mechanism of action of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 and its potential targets in various biological pathways. Another direction is to explore the potential use of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 in the treatment of neurodegenerative diseases and other conditions that involve inflammation and oxidative stress. Additionally, N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 involves the reaction of 3,5-dimethylphenylhydrazine with 1,3,5-trimethyl-2-pyrazoline-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide 777 as a white crystalline solid with a melting point of 127-129°C.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-6-10(2)8-13(7-9)16-15(19)14-11(3)17-18(5)12(14)4/h6-8H,1-5H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXPDHKWXXCFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)




